4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzyl ether group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzyl ether group via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole derivative with a benzamide precursor under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group yields a benzaldehyde derivative, while substitution of the chlorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(BENZYLOXY)-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
- **4-(BENZYLOXY)-N-{5-[(2-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
Uniqueness
4-(BENZYLOXY)-N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C24H19ClN2O2S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H19ClN2O2S/c25-22-9-5-4-8-19(22)14-21-15-26-24(30-21)27-23(28)18-10-12-20(13-11-18)29-16-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,26,27,28) |
InChI Key |
OEJXQPRXABHSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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